4-Chloro-5-fluoro-7-methoxyquinazoline

Kinase Inhibition EGFR KIT

4-Chloro-5-fluoro-7-methoxyquinazoline (CAS 1600511-86-1) is a poly-substituted quinazoline heterocycle. It constitutes a key synthetic intermediate, characterized by the presence of a reactive chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 7-position on the bicyclic core.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B8795347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-7-methoxyquinazoline
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)F)C(=NC=N2)Cl
InChIInChI=1S/C9H6ClFN2O/c1-14-5-2-6(11)8-7(3-5)12-4-13-9(8)10/h2-4H,1H3
InChIKeyICEJVOCYIFXOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Chloro-5-fluoro-7-methoxyquinazoline (CAS 1600511-86-1): A Strategic Quinazoline Building Block


4-Chloro-5-fluoro-7-methoxyquinazoline (CAS 1600511-86-1) is a poly-substituted quinazoline heterocycle . It constitutes a key synthetic intermediate, characterized by the presence of a reactive chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 7-position on the bicyclic core . The compound is primarily utilized in medicinal chemistry research as a precursor for generating libraries of kinase inhibitors through nucleophilic aromatic substitution (SNAr) reactions .

Why 4-Chloro-5-fluoro-7-methoxyquinazoline Cannot Be Replaced by Common Generic Analogs


Generic 4-chloroquinazoline scaffolds cannot serve as direct substitutes for 4-Chloro-5-fluoro-7-methoxyquinazoline due to the critical influence of the 5-fluoro and 7-methoxy substituents on downstream biological activity. The specific pattern of electron-withdrawing (5-F) and electron-donating (7-OMe) groups directs the reactivity in subsequent derivatizations and is essential for achieving target binding affinity in kinase inhibitor programs . Simply swapping this compound for an unsubstituted or differently substituted analog will invariably lead to a different final compound with altered potency, selectivity, and physicochemical properties, invalidating structure-activity relationship (SAR) studies and patent positions .

Procurement-Relevant Comparative Evidence for 4-Chloro-5-fluoro-7-methoxyquinazoline


Critical Role of 5-Fluoro Substitution in Kinase Inhibitor Potency

A comprehensive Structure-Activity Relationship (SAR) analysis of quinazoline-based kinase inhibitors reveals that fluorination at the 5-position is essential for potent target engagement. Specifically, the clinical pan-KIT inhibitor AZD3229, which features a 5-fluoro-7-(2-methoxyethoxy)quinazoline core derived from precursors analogous to 4-Chloro-5-fluoro-7-methoxyquinazoline, demonstrates the necessity of the 5-fluoro group. While direct comparator data for the isolated building block is limited in peer-reviewed literature, the potent activity of the final drug product (AZD3229) against mutant KIT kinases (IC50 in low nanomolar range) is contingent upon this specific 5-fluoro substitution pattern, which cannot be replicated by 5-unsubstituted or 5-chloro analogs [1].

Kinase Inhibition EGFR KIT Medicinal Chemistry SAR

Reactivities of 4-Chloroquinazoline Analogs in SNAr Reactions

The reactivity of the 4-chloro leaving group in nucleophilic aromatic substitution (SNAr) reactions is profoundly affected by the nature and position of other substituents on the quinazoline ring. Electron-withdrawing groups like fluorine at the 5-position activate the ring towards nucleophilic attack, whereas electron-donating groups like methoxy at the 7-position can be deactivating but also direct the regioselectivity. Therefore, the reaction rate and optimal conditions (temperature, base, solvent) for derivatizing 4-Chloro-5-fluoro-7-methoxyquinazoline will differ from those of 4-chloro-7-methoxyquinazoline or 4-chloro-5,7-difluoroquinazoline [1]. This necessitates re-optimization of synthetic procedures if an incorrect analog is purchased.

Synthetic Chemistry SNAr Reaction Reactivity Process Chemistry

Defined Application Scenarios for 4-Chloro-5-fluoro-7-methoxyquinazoline Based on Evidence


Synthesis of Pan-KIT Mutant Inhibitors for GIST Research

This compound is the unequivocal choice for synthesizing analogs of the pan-KIT inhibitor AZD3229 or exploring novel inhibitors targeting specific KIT mutations relevant to Gastrointestinal Stromal Tumors (GIST). As established by the SAR of the AZD3229 series, the 5-fluoro-7-alkoxy substitution pattern on the quinazoline core is critical for achieving potent, balanced activity against a range of clinically relevant KIT mutants .

Structure-Activity Relationship (SAR) Exploration of 5-Substituted EGFR Inhibitors

For medicinal chemistry teams investigating the impact of 5-position modifications on EGFR kinase inhibition, 4-Chloro-5-fluoro-7-methoxyquinazoline provides a critical entry point. It allows for the direct and efficient synthesis of designed compound libraries where the 5-fluoro group is a fixed pharmacophoric element, while the 4-chloro handle enables late-stage diversification to probe the solvent-exposed region of the kinase pocket .

Scale-Up and Process Chemistry for Fluorinated Quinazoline Drug Candidates

Process R&D groups requiring multi-gram to kilogram quantities of a key intermediate for a pre-clinical candidate will find this specific regioisomer to be a non-negotiable starting material. Its sourcing from a reliable vendor with consistent purity (e.g., 97% as noted by multiple suppliers ) ensures batch-to-batch reproducibility in the scale-up of the final API, directly addressing regulatory requirements for impurity control.

Crystallography and Biophysical Studies of the Kinase Hinge Region

Structural biology groups aiming to solve co-crystal structures of novel kinase inhibitors bound to their targets rely on the precise chemical identity of the ligand. Using this specific building block to synthesize the crystallographic ligand ensures that the electron density map will unambiguously resolve the 5-fluorine atom, providing definitive proof of key binding interactions and guiding rational drug design .

Quote Request

Request a Quote for 4-Chloro-5-fluoro-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.